Moguisteine
Overview
Description
Moguisteine is a non-narcotic, peripherally acting antitussive . In a small double-blind, randomized controlled trial, 200 mg of moguisteine suspension taken three times daily significantly reduced the frequency of coughing in patients with COPD, compared to placebo .
Synthesis Analysis
The synthesis process of Moguisteine involves generating ethyl malonyl chloride by adopting acyl chloride synthesis reaction. The dichloromethane solution of the acyl chloride of the organic layer is dropped into a dichloromethane solution of (+/-)-2- ( (2-methoxyphenoxy)methyl) thiazolidine for reacting to obtain moguisteine .
Molecular Structure Analysis
Moguisteine has a molecular formula of C16H21NO5S and a molecular weight of 339.41 g/mol . It is a chiral molecule, which means it has a non-superimposable mirror image .
Chemical Reactions Analysis
Moguisteine’s chemical reactions involve alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
Moguisteine has a density of 1.2±0.1 g/cm3, a boiling point of 506.8±50.0 °C at 760 mmHg, and a flash point of 260.3±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Pharmacology .
Comprehensive and Detailed Summary of the Application
Moguisteine is a non-narcotic, peripherally acting antitussive . It has been used to significantly reduce the frequency of coughing in patients with Chronic Obstructive Pulmonary Disease (COPD) .
Methods of Application or Experimental Procedures
In a small double-blind, randomized controlled trial, 200 mg of moguisteine suspension was administered three times daily .
Results or Outcomes Obtained
The administration of moguisteine significantly reduced the frequency of coughing in patients with COPD, compared to a placebo . It has also been studied in small trials in comparison to codeine and dextromethorphan, and has shown similar efficacy to both .
Application in Airway Inflammation Research
Specific Scientific Field
The specific scientific field for this application is Respiratory Medicine .
Comprehensive and Detailed Summary of the Application
Moguisteine has been studied for its effects on airway inflammation, particularly in guinea pigs . The aim of the study was to evaluate the effects of moguisteine on airway inflammation induced with a variety of stimuli .
Methods of Application or Experimental Procedures
The guinea pigs were exposed to various stimuli including tobacco smoke, platelet-activating factor (PAF) infusion, and ovalbumin (OA) aerosol challenge . Moguisteine was administered orally and intramuscularly .
Results or Outcomes Obtained
Moguisteine and dexamethasone dose-dependently reduced tobacco smoke-induced bronchial hyperreactivity . Both agents abolished eosinophil recruitment in bronchoalveolar lavage (BAL), prevented the sloughing of the epithelium, and significantly reduced airway microvascular leakage . Moguisteine was also active in inhibiting airway neutrophil and eosinophil accumulation in BAL observed 17 and 72 hours after OA challenge in sensitized guinea-pigs .
Application in Expectorant Research
Specific Scientific Field
The specific scientific field for this application is Pharmacology .
Comprehensive and Detailed Summary of the Application
Moguisteine was discovered by searching for expectorants of the thiazolidine class . Expectorants are drugs that increase the amount of mucus secreted by the lungs in order to make it easier to cough up .
Methods of Application or Experimental Procedures
The discovery process involved the screening of compounds with a cough suppressant effect . Moguisteine was selected as the most effective and safest representative of the class .
Results or Outcomes Obtained
Moguisteine has shown to be an effective expectorant . Its mechanism of action may be the activation of ATP-sensitive potassium channels .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVIAQNTFPTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869634 | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moguisteine | |
CAS RN |
119637-67-1 | |
Record name | Moguisteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moguisteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moguisteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOGUISTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.